Eeyarestatin I (EerI) is a potent and selective small-molecule inhibitor that disrupts critical cellular processes, particularly those associated with the endoplasmic reticulum (ER). Initially identified as an inhibitor of ER-associated protein degradation (ERAD), EerI has emerged as a valuable tool in elucidating the intricate mechanisms governing protein homeostasis, intracellular trafficking, and cellular stress responses. [, , ]
Eeyarestatin I was first isolated from the culture broth of Eeyarestatin sp., a marine-derived fungus. Its chemical classification falls within the category of small organic molecules with significant biological activity, particularly in cancer research and virology. The compound has been assigned the CAS number 412960-54-4 and has a molecular formula of C27H25Cl2N7O7, with a molecular weight of 630.44 g/mol .
The synthesis of Eeyarestatin I involves several steps typically executed in a laboratory setting. The detailed synthesis process includes:
The specific synthetic pathway may vary depending on the research group but generally adheres to established organic synthesis protocols.
Eeyarestatin I possesses a complex molecular structure characterized by multiple functional groups. Key features include:
The InChI Key for Eeyarestatin I is JTUXTPWYZXWOIB-LWWHHIEBSA-N, which provides a unique identifier for its chemical structure.
Eeyarestatin I is primarily involved in inhibiting various chemical reactions associated with protein degradation pathways:
The mechanism of action of Eeyarestatin I primarily revolves around its ability to inhibit ERAD:
Eeyarestatin I exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory research and potential therapeutic development.
Eeyarestatin I has diverse applications in scientific research:
EerI selectively disrupts ERAD, a conserved system for eliminating misfolded ER proteins. This occurs through two interconnected mechanisms:
EerI binds directly to the cytosolic AAA+ ATPase p97 (also termed VCP or Cdc48) via surface plasmon resonance (SPR) and pull-down assays, exhibiting a dissociation constant (Kd) of 5–10 µM [1] [4]. This interaction occurs primarily at the D1 ATPase domain of p97, independent of its N-terminal cofactor-binding domain. While EerI does not inhibit p97's ATPase activity, it induces conformational changes detectable through altered trypsin sensitivity and formation of SDS-resistant oligomers [1] [4] [7]. These oligomers impair p97’s ability to extract ubiquitinated substrates from the ER membrane.
EerI blocks the p97-associated deubiquitinating process (PAD), preventing the removal of ubiquitin chains from ERAD substrates before proteasomal delivery. Specifically, it inhibits deubiquitination by p97-bound enzymes like ataxin-3, causing accumulation of polyubiquitinated proteins (e.g., MHC class I heavy chains) in the cytosol [7] [8]. This disrupts substrate shuttling to the proteasome, exacerbating ER stress and triggering unfolded protein response (UPR) pathways [4] [9].
Table 1: Effects of EerI Domains on ERAD Inhibition
Compound | Structural Domain | p97 Binding | Ubiquitin Accumulation | Cytotoxicity (IC50) |
---|---|---|---|---|
Eeyarestatin I (EerI) | Nitrofuran + Aromatic | Yes (Kd 5–10 µM) | Severe | 4 ± 1.2 µM (JEKO-1 cells) |
5-NA | Nitrofuran-only | Yes | Moderate | ~1 µM |
CBU-002 | Aromatic-only | No | None | Inactive |
Beyond ERAD, EerI directly compromises the Sec61 translocon, the primary channel for protein entry into the ER:
EerI inhibits Sec61-mediated translocation of nascent polypeptides into the ER lumen. At concentrations ≥8 µM, it prevents the transfer of nascent chains from the signal recognition particle (SRP) to the Sec61 complex in HepG2 and HeLa cells, disrupting post-translational modifications like glycosylation and signal peptide cleavage [3] [8]. This forces misfolding of de novo synthesized proteins, further saturating ER quality control.
EerI and its analog ES24 (which retains the nitrofuran ring) enhance Ca²⁺ leakage from the ER through Sec61. siRNA knockdown experiments confirm Sec61α as the effector: EerI binds the lateral gate of Sec61α, trapping it in a translocation-incompetent yet Ca²⁺-permeable state [10]. This depletes ER Ca²⁺ stores, elevating cytosolic Ca²⁺ and activating calmodulin-dependent kinases and mitochondrial apoptosis [9] [10].
Table 2: Sec61 Modulation by EerI and Analogs
Activity | EerI | ES24 | ESR35 (Inactive Analog) |
---|---|---|---|
Protein translocation inhibition | Yes | Yes | No |
ER Ca²⁺ leakage | Moderate | Potent | None |
Cell death induction | Yes | Yes | No |
EerI’s efficacy arises from two independent structural modules that govern target engagement and subcellular localization:
The NFC moiety (5-nitrofuryl-acrolein) is indispensable for binding p97 and inducing cytotoxicity. Isolated NFC mimics like 5-NA retain p97 affinity and induce UPR markers (ATF4, ATF3) and apoptosis effector NOXA, albeit with reduced specificity [1] [4]. The NFC domain also enables EerI to inhibit PAD, as demonstrated by suppressed ataxin-3 deubiquitination activity in immunoprecipitates [7] [8].
The aromatic domain anchors EerI to lipid bilayers, concentrating it at ER membranes. Though inactive alone (e.g., CBU-002), this domain enhances target specificity by positioning the NFC group near membrane-bound p97 complexes and Sec61 translocons [1] [4]. Substituting this domain with alternative benzene-containing modules yields analogs (e.g., ES24) with retained bioactivity, confirming its role as a tunable localization signal rather than a direct effector [1] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7